N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide
Description
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a synthetic compound featuring a hybrid structure combining imidazole and indole moieties linked via a butanamide chain. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is substituted at the 2-position, while the indole group is modified at the 1-position with a 2-methoxyethyl substituent. The 2-methoxyethyl group may enhance lipophilicity and metabolic stability compared to hydroxyalkyl analogs, influencing pharmacokinetic behavior.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide |
InChI |
InChI=1S/C18H22N4O2/c1-24-12-11-22-13-14(15-6-2-3-7-16(15)22)5-4-8-17(23)21-18-19-9-10-20-18/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3,(H2,19,20,21,23) |
InChI Key |
JGWWOIVKFPKHAT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic synthesis
Indole Derivative Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Imidazole Introduction: The imidazole ring can be introduced through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Coupling Reaction: The final step involves coupling the indole and imidazole derivatives using a suitable linker, such as a butanamide chain, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or imidazole rings using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amide bond or the aromatic rings, using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole or imidazole rings.
Reduction: Reduced forms of the amide bond or aromatic rings.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes. It can serve as a probe in biochemical assays to investigate the function of imidazole and indole-containing biomolecules.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its imidazole and indole moieties are known to exhibit antimicrobial, antifungal, and anticancer properties. Research could focus on its efficacy and safety in treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s imidazole-indole system differs from the benzoimidazole cores in –3, which may alter electronic properties and biological target selectivity. Indole’s π-electron-rich system could enhance interactions with aromatic receptors compared to benzoimidazole .
- Functional Group Stability : The target’s amide linkage is more hydrolytically stable than the ester group in ’s compound 2, which undergoes base-catalyzed hydrolysis to a carboxylic acid (compound 3) .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison Based on Structural Trends
Analysis :
- The target’s methoxyethyl group likely increases LogP compared to hydroxyethyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.
- The amide bond resists enzymatic degradation, contrasting with ’s ester, which is rapidly metabolized to a carboxylic acid .
Biological Activity
N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Activity
Research has shown that compounds containing imidazole and indole structures exhibit promising anticancer properties. A study demonstrated that related compounds induced significant G2/M phase cell cycle arrest and apoptosis in breast cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involves the inhibition of tubulin polymerization, leading to mitotic catastrophe, which is a common pathway for cancer cell death .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N-(1H-imidazol-2-yl)-4-[...] | MCF-7 | 52 | Tubulin polymerization inhibition |
| Related Indole Compound | MDA-MB-231 | 74 | Apoptosis induction |
| Another Imidazole-Indole Hybrid | A549 | 30 | G2/M phase arrest |
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Studies indicate that derivatives of indole and imidazole have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably low, suggesting potent antibacterial effects .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| N-(1H-imidazol-2-yl)-4-[...] | S. aureus ATCC 25923 | 3.90 |
| Related Indole Compound | MRSA ATCC 43300 | <1 |
The mechanisms underlying the biological activities of N-(1H-imidazol-2-yl)-4-[...] include:
- Tubulin Binding : The compound's structure allows it to bind to tubulin, disrupting microtubule dynamics essential for cell division.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancer cells treated with this compound.
- Antibacterial Mechanisms : Interaction with bacterial cell wall synthesis pathways has been proposed as a mechanism for its antimicrobial effects.
Case Study 1: Breast Cancer Treatment
A study focused on the efficacy of N-(1H-imidazol-2-yl)-4-[...] in treating breast cancer highlighted its ability to reduce tumor size in xenograft models. The treatment resulted in a significant decrease in tumor proliferation markers compared to control groups.
Case Study 2: MRSA Infection Management
Another investigation assessed the compound's effectiveness against MRSA infections in vitro and in vivo. Results indicated that administration led to reduced bacterial load and improved survival rates in infected models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
